1-Benzylindole-4-carbaldehyde
Description
1-Benzylindole-4-carbaldehyde is a substituted indole derivative featuring a benzyl group at the 1-position and a formyl (carbaldehyde) group at the 4-position.
- Core structure: The indole scaffold (C8H7N) is modified with a benzyl group (C7H7) and a formyl group (CHO), yielding a molecular formula of C15H11NO and a calculated molecular weight of 221.25 g/mol.
Properties
CAS No. |
192993-85-4 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-benzylindole-4-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
InChI Key |
FFOSGPUYOBZKIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Comparisons
The table below highlights critical differences between 1-Benzylindole-4-carbaldehyde and analogous compounds:
Impact of Substituents on Physicochemical Properties
- Benzyl vs. Hydrogen: The benzyl group in this compound increases molecular weight by ~76 g/mol compared to 1H-Indole-4-carbaldehyde.
- Aldehyde Position : The 4-carbaldehyde group in indole derivatives exhibits distinct electronic effects compared to 3-carbaldehyde isomers. For example, steric hindrance at position 4 may reduce reactivity in certain nucleophilic reactions.
- Heterocycle Core : Imidazole-based analogs (e.g., 1-Benzylimidazole-5-carboxaldehyde) have lower molecular weights and different hydrogen-bonding capacities compared to indole derivatives, affecting solubility and target binding .
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